Cas no 1601138-09-3 (8-(2,2,2-Trifluoroethyl)-9H-purin-6-amine)

8-(2,2,2-Trifluoroethyl)-9H-purin-6-amine structure
1601138-09-3 structure
Product name:8-(2,2,2-Trifluoroethyl)-9H-purin-6-amine
CAS No:1601138-09-3
MF:C7H6F3N5
Molecular Weight:217.151250362396
MDL:MFCD30730135
CID:4607715

8-(2,2,2-Trifluoroethyl)-9H-purin-6-amine 化学的及び物理的性質

名前と識別子

    • 8-(2,2,2-Trifluoroethyl)-9H-purin-6-amine
    • 8-(2,2,2-trifluoroethyl)-7H-purin-6-amine
    • BPC13809
    • W17902
    • MDL: MFCD30730135
    • インチ: 1S/C7H6F3N5/c8-7(9,10)1-3-14-4-5(11)12-2-13-6(4)15-3/h2H,1H2,(H3,11,12,13,14,15)
    • InChIKey: ZULXGRLCXKUHTK-UHFFFAOYSA-N
    • SMILES: FC(CC1=NC2=C(C(N)=NC=N2)N1)(F)F

計算された属性

  • 水素結合ドナー数: 2
  • 氢键受体数量: 7
  • 重原子数量: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 233
  • トポロジー分子極性表面積: 80.5
  • XLogP3: 2.1

8-(2,2,2-Trifluoroethyl)-9H-purin-6-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM236552-100mg
8-(2,2,2-Trifluoroethyl)-9H-purin-6-amine
1601138-09-3 95%+
100mg
$*** 2023-03-30
eNovation Chemicals LLC
Y1048191-100mg
8-(2,2,2-trifluoroethyl)-7H-purin-6-amine
1601138-09-3 95%
100mg
$200 2024-06-06
A2B Chem LLC
AF04553-1g
8-(2,2,2-trifluoroethyl)-7H-purin-6-amine
1601138-09-3 95
1g
$1162.00 2024-04-20
A2B Chem LLC
AF04553-1mg
8-(2,2,2-trifluoroethyl)-7H-purin-6-amine
1601138-09-3 95
1mg
$73.00 2024-04-20
1PlusChem
1P00ATXL-100mg
8-(2,2,2-trifluoroethyl)-7H-purin-6-amine
1601138-09-3 95%
100mg
$170.00 2024-06-20
A2B Chem LLC
AF04553-10mg
8-(2,2,2-trifluoroethyl)-7H-purin-6-amine
1601138-09-3 95
10mg
$135.00 2024-04-20
A2B Chem LLC
AF04553-5mg
8-(2,2,2-trifluoroethyl)-7H-purin-6-amine
1601138-09-3 95
5mg
$118.00 2024-04-20
A2B Chem LLC
AF04553-3mg
8-(2,2,2-trifluoroethyl)-7H-purin-6-amine
1601138-09-3 95
3mg
$105.00 2024-04-20
A2B Chem LLC
AF04553-250mg
8-(2,2,2-trifluoroethyl)-7H-purin-6-amine
1601138-09-3 95%
250mg
$310.00 2024-04-20
eNovation Chemicals LLC
Y1048191-250mg
8-(2,2,2-trifluoroethyl)-7H-purin-6-amine
1601138-09-3 95%
250mg
$320 2024-06-06

8-(2,2,2-Trifluoroethyl)-9H-purin-6-amine 関連文献

8-(2,2,2-Trifluoroethyl)-9H-purin-6-amineに関する追加情報

8-(2,2,2-Trifluoroethyl)-9H-purin-6-amine: A Comprehensive Overview

8-(2,2,2-Trifluoroethyl)-9H-purin-6-amine, also known by its CAS number 1601138-09-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the purine class of heterocyclic compounds, which are well-known for their diverse biological activities and applications in drug development. The molecule's structure features a purine ring system with a trifluoroethyl group attached at the 8-position and an amine group at the 6-position. These structural features contribute to its unique chemical properties and potential bioactivity.

The synthesis of 8-(2,2,2-Trifluoroethyl)-9H-purin-6-amine involves advanced organic chemistry techniques, including nucleophilic substitution and coupling reactions. The trifluoroethyl group introduces electron-withdrawing effects, which can enhance the compound's stability and alter its interaction with biological targets. Recent studies have explored the use of this compound as a potential lead in drug discovery programs targeting various therapeutic areas.

One of the most promising applications of 8-(2,2,2-Trifluoroethyl)-9H-purin-6-amine lies in its potential as an anti-cancer agent. Researchers have investigated its ability to inhibit key enzymes involved in cancer cell proliferation and survival. For instance, studies have shown that this compound exhibits selective cytotoxicity against certain cancer cell lines while sparing normal cells. This selectivity is attributed to its ability to target specific pathways that are overactive in cancer cells.

In addition to its anti-cancer properties, 8-(2,2,2-Trifluoroethyl)-9H-purin-6-amine has also been studied for its potential in treating inflammatory diseases. The compound has demonstrated anti-inflammatory activity in preclinical models by modulating cytokine production and reducing oxidative stress. These findings suggest that it could be a valuable candidate for developing novel anti-inflammatory therapies.

The pharmacokinetic profile of 8-(2,2,2-Trifluoroethyl)-9H-purin-6-amine has been evaluated in animal studies. Results indicate that the compound exhibits favorable absorption and distribution properties, making it suitable for systemic administration. Furthermore, its metabolic stability and clearance pathways have been characterized using modern analytical techniques such as LC-MS/MS.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities of 8-(2,2,2-Trifluoroethyl)-9H-purin-6-amine to various protein targets with high accuracy. These computational models have provided insights into the molecular interactions that underpin the compound's bioactivity. For example, molecular docking studies have revealed that the trifluoroethyl group plays a critical role in stabilizing interactions within enzyme active sites.

The development of analogs based on 8-(2,2,2-Trifluoroethyl)-9H-purin-6-amine is an active area of research aimed at optimizing its therapeutic potential. By modifying substituents on the purine ring or altering the trifluoroethyl group, scientists are exploring ways to enhance efficacy while minimizing off-target effects. These efforts are supported by high-throughput screening platforms that enable rapid assessment of compound libraries.

In conclusion, 8-(2,2,2-Trifluoroethyl)-9H-purin-6-amine, with its CAS number 1601138-09-3, represents a promising compound with diverse applications in drug discovery and development. Its unique chemical structure and favorable pharmacokinetic properties make it an attractive candidate for addressing unmet medical needs across multiple therapeutic areas. As research continues to uncover new insights into its mechanisms of action and potential uses, this compound is poised to play a significant role in advancing modern medicine.

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